molecular formula C4H5ClN4 B086178 4-Chloropyrimidine-2,5-diamine CAS No. 14631-09-5

4-Chloropyrimidine-2,5-diamine

Cat. No.: B086178
CAS No.: 14631-09-5
M. Wt: 144.56 g/mol
InChI Key: WHYVENFABMPERF-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-2,5-diamine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Scientific Research Applications

4-Chloropyrimidine-2,5-diamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Industry: The compound is used in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

While the specific mechanism of action of 4-Chloropyrimidine-2,5-diamine is not mentioned in the retrieved papers, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

4-Chloropyrimidine-2,5-diamine may cause skin irritation and serious eye irritation . It is recommended to avoid ingestion and inhalation, and to avoid dust formation . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, the introduction of hydrophobic groups at the 4-position of the pyrimidine ring is expected to enhance binding affinity with certain receptor sites , which could be an interesting direction for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloropyrimidine-2,5-diamine typically involves the chlorination of 2,5-diaminopyrimidine. One common method involves the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrimidine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine N-oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrimidine N-oxides

    Reduction: Reduced pyrimidine derivatives

    Substitution: Various substituted pyrimidine derivatives

Comparison with Similar Compounds

4-Chloropyrimidine-2,5-diamine can be compared with other similar compounds in the pyrimidine family:

    2,4-Diamino-6-chloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution pattern.

    2,5-Diaminopyrimidine: The non-chlorinated parent compound, which lacks the chlorine atom at the 4-position.

    4,6-Dichloropyrimidine-2-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-chloropyrimidine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-2(6)1-8-4(7)9-3/h1H,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYVENFABMPERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306280
Record name 4-Chloro-2,5-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14631-09-5
Record name 4-Chloro-2,5-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14631-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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